ethyl 3-(1H-tetrazol-1-yl)benzoate ethyl 3-(1H-tetrazol-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 168618-33-5
VCID: VC6341465
InChI: InChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-3-5-9(6-8)14-7-11-12-13-14/h3-7H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=CC=C1)N2C=NN=N2
Molecular Formula: C10H10N4O2
Molecular Weight: 218.216

ethyl 3-(1H-tetrazol-1-yl)benzoate

CAS No.: 168618-33-5

Cat. No.: VC6341465

Molecular Formula: C10H10N4O2

Molecular Weight: 218.216

* For research use only. Not for human or veterinary use.

ethyl 3-(1H-tetrazol-1-yl)benzoate - 168618-33-5

Specification

CAS No. 168618-33-5
Molecular Formula C10H10N4O2
Molecular Weight 218.216
IUPAC Name ethyl 3-(tetrazol-1-yl)benzoate
Standard InChI InChI=1S/C10H10N4O2/c1-2-16-10(15)8-4-3-5-9(6-8)14-7-11-12-13-14/h3-7H,2H2,1H3
Standard InChI Key SKMABBOBKQYXHZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CC=C1)N2C=NN=N2

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 3-(1H-tetrazol-1-yl)benzoate (C₁₀H₁₀N₄O₂) consists of a benzoate ester core with a tetrazole group at the third carbon. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, confers distinct electronic properties:

  • Aromaticity: The tetrazole ring exhibits aromatic character due to delocalized π-electrons, enhancing stability.

  • Acid-Base Behavior: The N-H proton in the tetrazole ring has a pKa ≈ 4.5–5.0, enabling pH-dependent solubility and coordination chemistry .

Table 1: Comparative Properties of Tetrazole-Substituted Benzoates

PropertyEthyl 3-(1H-tetrazol-1-yl)benzoateEthyl 4-(1H-tetrazol-1-yl)benzoate
Molecular FormulaC₁₀H₁₀N₄O₂C₁₀H₁₀N₄O₂
Molecular Weight (g/mol)218.21218.21
CAS NumberNot reported357159-60-5
Substituent PositionMeta (3-position)Para (4-position)
LogP (Predicted)1.821.79

The meta substitution in ethyl 3-(1H-tetrazol-1-yl)benzoate likely alters its dipole moment and crystal packing compared to the para isomer, potentially influencing solubility and solid-state reactivity .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis of the 3-substituted isomer is documented, analogous methods for para-substituted derivatives suggest feasible pathways:

Route 1: Cyclization of Ethyl 3-Aminobenzoate

  • Reagents: Ethyl 3-aminobenzoate, sodium azide (NaN₃), triethyl orthoformate (HC(OEt)₃), glacial acetic acid .

  • Conditions: Reflux at 110°C for 6–8 hours under nitrogen.

  • Mechanism: The amine group undergoes cyclocondensation with NaN₃ and HC(OEt)₃ to form the tetrazole ring .

Route 2: Direct Functionalization of Benzoic Acid Derivatives

  • Step 1: Nitration of ethyl 3-iodobenzoate to introduce a nitro group.

  • Step 2: Reduction to the amine followed by tetrazole ring formation via Huisgen cycloaddition.

Table 2: Optimization Parameters for Tetrazole Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature100–120°C<80°C: Incomplete cyclization
NaN₃ Equivalents1.2–1.5Excess azide improves yield
SolventGlacial acetic acidPolar aprotic solvents inferior

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key absorption bands for ethyl 3-(1H-tetrazol-1-yl)benzoate (predicted):

  • 3100–3135 cm⁻¹: C-H stretching of the tetrazole ring .

  • 1705–1710 cm⁻¹: Ester carbonyl (C=O) stretch.

  • 1605–1610 cm⁻¹: C=N stretching in the tetrazole .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.65 (s, 1H, tetrazole-H)

  • δ 8.10–7.95 (m, 4H, aromatic H)

  • δ 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • δ 1.35 (t, J = 7.1 Hz, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 165.2 (C=O)

  • δ 151.6 (tetrazole C)

  • δ 132.4–126.8 (aromatic C)

  • δ 61.2 (OCH₂CH₃)

  • δ 14.1 (CH₃)

Applications in Materials Science

Coordination Polymers

Tetrazole-containing benzoates serve as ligands for transition metals. For example:

  • Cu(II) Complexes: Ethyl 4-(1H-tetrazol-1-yl)benzoate forms a 2D network with Cu(NO₃)₂, showing luminescent properties.

  • Fe(III) MOFs: Metal-organic frameworks derived from tetrazole ligands exhibit high surface areas (>1000 m²/g) for gas storage.

Challenges and Future Directions

  • Synthetic Challenges: Positional isomerism complicates regioselective synthesis; catalytic methods for directing tetrazole formation to the meta position are needed.

  • Toxicity Profiling: No in vivo toxicity data exist for the 3-isomer. Comparative studies with para analogs are essential.

  • Computational Modeling: DFT calculations could predict the impact of substituent position on electronic structure and reactivity.

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